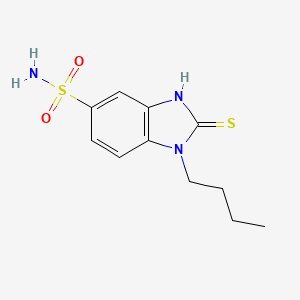

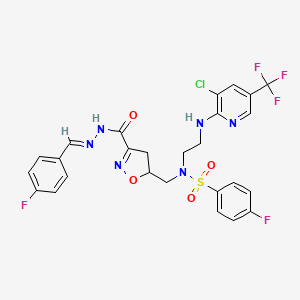

![molecular formula C15H19BrN2O2S B2678071 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864976-15-8](/img/structure/B2678071.png)

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . This core structure has been used in the synthesis of various derivatives with potential cytotoxic and antibacterial activities .

Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Chemical Reactions Analysis

The compound, as a derivative of 6-bromobenzo[d]thiazol-2(3H)-one, might be involved in 1,3-dipolar cycloaddition reactions with propargyl bromide and different aryl azides .Applications De Recherche Scientifique

Metabolic Pathway and Enzymatic Interaction Studies

One area of research focuses on identifying metabolic pathways and the interaction of similar compounds with enzymes. For instance, a study involving a related compound, KRO-105714, which shares a structural similarity in terms of the thiazole derivative, demonstrated its metabolism in human liver microsomes (HLMs) through CYP3A4-mediated pathways. This study provides insights into how these compounds are metabolized, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Min Song et al., 2014).

Photodynamic Therapy Applications

Another significant area of application is in photodynamic therapy (PDT) for cancer treatment. A study on a new zinc phthalocyanine derivative, which, like the given compound, contains a benzo[d]thiazol moiety, highlighted its potential as a photosensitizer in PDT. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, essential for effectively killing cancer cells when exposed to light (M. Pişkin et al., 2020).

Anti-Infective and Antiproliferative Properties

Thiazolides, including compounds with structural similarities to the one , have been studied for their anti-infective properties against a range of pathogens and their ability to induce apoptosis in cancer cells. For instance, nitazoxanide, a thiazolide with a nitrothiazole ring, has been shown to have broad-spectrum activities against helminths, protozoa, enteric bacteria, and viruses. Research indicates that thiazolides can trigger apoptosis in proliferating mammalian cells, suggesting potential applications in cancer therapy (A. Hemphill et al., 2012).

Antimicrobial Activity

Research on compounds with a thiazole core structure has also explored their antimicrobial activities. A study on various Schiff bases containing a thiazole ring demonstrated moderate to excellent anti-fungal and anti-bacterial properties. Such findings underscore the potential of thiazole derivatives in developing new antimicrobial agents, contributing to the fight against resistant pathogens (S. Bharti et al., 2010).

Synthesis and Chemical Properties

The synthesis and characterization of thiazole derivatives, including the exploration of novel synthetic methodologies, are crucial for expanding the application of these compounds in various fields. Studies have developed efficient and novel approaches for synthesizing thiazole derivatives, providing a foundation for further exploration of their biological activities and potential applications in medicinal chemistry (Mahshid Hossaini et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2S/c1-15(2,3)13(19)17-14-18(7-8-20-4)11-6-5-10(16)9-12(11)21-14/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUIRRCPONQCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

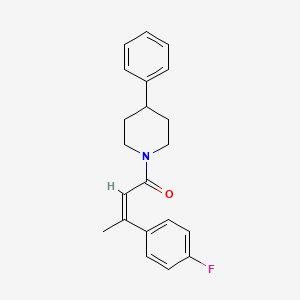

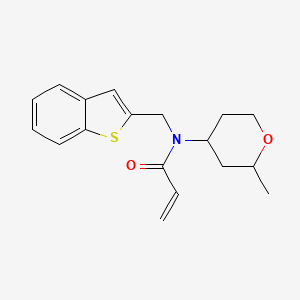

![2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2677988.png)

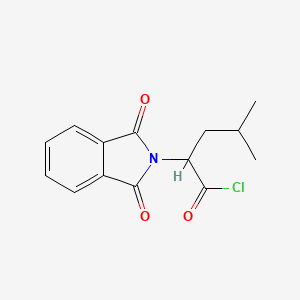

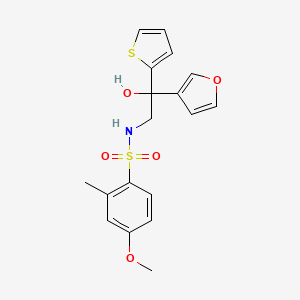

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)

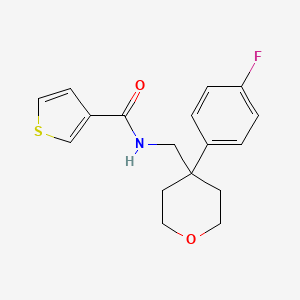

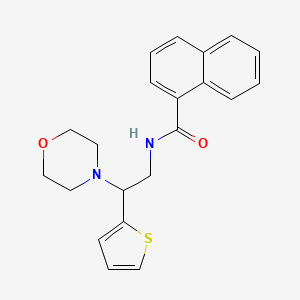

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)